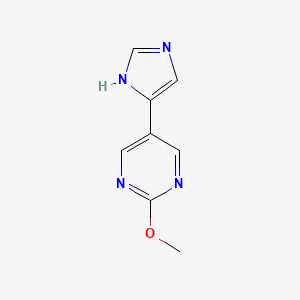
1-(1-(4-Ethylphenyl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Ethylphenyl)ethyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylphenyl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical processes. For instance, the catalytic synthesis of piperazine can be employed, utilizing various catalysts and reaction conditions to optimize the yield and efficiency . The choice of method depends on the desired scale, cost, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Ethylphenyl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(4-Ethylphenyl)ethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethylphenyl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites.
Comparison with Similar Compounds
1-(4-Ethylbenzyl)piperazine: This compound features a similar structure but with a benzyl group instead of an ethylphenyl group.
1-(1-Methylpiperidin-4-yl)piperazine: This compound has a methylpiperidinyl group attached to the piperazine ring.
Uniqueness: 1-(1-(4-Ethylphenyl)ethyl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[1-(4-ethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12(2)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
InChI Key |
MEWKVJNDGKVTKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)


![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)


![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)




